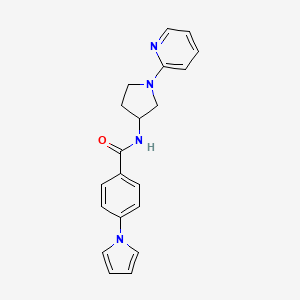
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a benzamide functional group. These structural features contribute to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that this compound may act through several mechanisms:
- JAK Inhibition : Similar compounds have been identified as selective inhibitors of Janus kinase (JAK) pathways, which are critical in inflammatory responses and immune system regulation. JAK inhibitors have shown promise in treating autoimmune diseases and certain cancers .
- Phosphodiesterase Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in anti-inflammatory processes .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, potentially through the modulation of cell cycle-related proteins .
Antitumor Activity
A recent study evaluated the antitumor effects of similar benzamide derivatives, demonstrating significant inhibition of cell proliferation in breast cancer models (MDA-MB-231 and BT-549). The mechanism was linked to the interaction with cyclin-dependent kinases (CDK) and the modulation of apoptosis pathways .
Anti-inflammatory Effects
In vivo studies have shown that compounds with similar structures can reduce bronchial eosinophilia and airway hyperactivity in animal models. This suggests potential applications in treating asthma and other inflammatory conditions .
Case Studies
Case Study 1: JAK Inhibition
A study involving a structurally related compound demonstrated its ability to selectively inhibit JAK1, resulting in reduced inflammation markers in animal models. This supports the hypothesis that this compound may exhibit similar properties.
Case Study 2: Antitumor Efficacy
Another investigation focused on a series of pyrrolidine derivatives revealed that these compounds could inhibit tumor growth in xenograft models. The results indicated a promising therapeutic index for further development .
Data Summary
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(16-6-8-18(9-7-16)23-12-3-4-13-23)22-17-10-14-24(15-17)19-5-1-2-11-21-19/h1-9,11-13,17H,10,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIYBQJYSGSJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














